molecular formula C7H12O7 B10759310 4-O-Methyl-beta-D-glucuronic acid

4-O-Methyl-beta-D-glucuronic acid

Cat. No.: B10759310
M. Wt: 208.17 g/mol
InChI Key: WGLLPAPKWFDHHV-RLZVPWTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methyl-Beta-D-Glucuronic Acid typically involves the methylation of glucuronic acid. One method includes the use of methyl iodide in the presence of a base such as sodium hydroxide . Another approach involves the enzymatic bioconversion of beechwood xylan, where enzymes like Depol 670L from Trichoderma reesei are used .

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalysis, which is preferred due to its high efficiency and environmental friendliness . This method involves the use of whole cell catalysis or multi-enzyme cascades to convert glucuronic acid into its methylated derivative.

Chemical Reactions Analysis

Types of Reactions: 4-O-Methyl-Beta-D-Glucuronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various methylated derivatives and reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-O-Methyl-Beta-D-Glucuronic Acid involves its interaction with various enzymes and molecular targets. For instance, it is a substrate for alpha-glucuronidase, which catalyzes the hydrolysis of glucuronic acid derivatives . This interaction is crucial for the breakdown of complex carbohydrates in biological systems.

Comparison with Similar Compounds

4-O-Methyl-Beta-D-Glucuronic Acid is unique due to its methylation at the 4-O position, which distinguishes it from other glucuronic acid derivatives. Similar compounds include:

These compounds share similar structural features but differ in their functional groups and biological roles.

Properties

Molecular Formula

C7H12O7

Molecular Weight

208.17 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-3-methoxyoxane-2-carboxylic acid

InChI

InChI=1S/C7H12O7/c1-13-4-2(8)3(9)7(12)14-5(4)6(10)11/h2-5,7-9,12H,1H3,(H,10,11)/t2-,3-,4+,5+,7-/m1/s1

InChI Key

WGLLPAPKWFDHHV-RLZVPWTLSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)O)O)O)O

Canonical SMILES

COC1C(C(C(OC1C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.